molecular formula C7H11ClN2O2S B2594274 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride CAS No. 2138413-45-1

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride

Cat. No.: B2594274
CAS No.: 2138413-45-1
M. Wt: 222.69
InChI Key: HTNGAWIQTOVLMY-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride is a chemical compound with a thiazole ring structure Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Mechanism of Action

Target of Action

The primary targets of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride typically involves the reaction of appropriate thiazole derivatives with aminoethyl groups under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminoethyl)-4-methylthiazole-5-carboxylic acid hydrochloride
  • 2-(1-Aminoethyl)-5-ethylthiazole-4-carboxylic acid hydrochloride
  • 2-(1-Aminoethyl)-5-methylthiazole-4-carboxamide

Uniqueness

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;/h3H,8H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNGAWIQTOVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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